1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride

Medicinal chemistry Compound management Aqueous solubility

1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride (CAS 1823801-74-6) is a heterocyclic small-molecule building block with the molecular formula C₁₂H₁₉ClN₂O₂ and a molecular weight of 258.74 g/mol. It consists of a pyridin-2(1H)-one core bearing methyl substituents at the 1- and 6-positions and a piperidin-4-yloxy group at the 4-position, supplied as the hydrochloride salt.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
CAS No. 1823801-74-6
Cat. No. B1432295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride
CAS1823801-74-6
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)OC2CCNCC2.Cl
InChIInChI=1S/C12H18N2O2.ClH/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10;/h7-8,10,13H,3-6H2,1-2H3;1H
InChIKeyKYXXBVIZFWAPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one Hydrochloride (CAS 1823801-74-6): Chemical Identity & Procurement Baseline


1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride (CAS 1823801-74-6) is a heterocyclic small-molecule building block with the molecular formula C₁₂H₁₉ClN₂O₂ and a molecular weight of 258.74 g/mol . It consists of a pyridin-2(1H)-one core bearing methyl substituents at the 1- and 6-positions and a piperidin-4-yloxy group at the 4-position, supplied as the hydrochloride salt. The compound is commercially available at ≥98% purity from multiple vendors and is recommended for storage sealed under dry conditions at 2–8 °C .

Why 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Within the pyridin-2(1H)-one chemical space, simultaneous variation at the N1/C6 methyl positions, the C4 ether-linked piperidine, and the salt form creates a multidimensional differentiation landscape. The 1,6-dimethyl pattern modulates the electron density of the lactam ring and steric environment around the reactive 4-position, while the piperidin-4-yloxy side-chain introduces a basic secondary amine distal to the core. Conversion to the hydrochloride salt further tunes aqueous solubility and solid-state stability relative to the free base . Close analogs—such as 4-(piperidin-4-yloxy)pyridin-2(1H)-one (lacking N1/C6 methylation, MW 194.23 g/mol) or 1,6-dimethylpyridin-2(1H)-one (lacking the 4-piperidinyloxy group, CAS 15031-43-3) —differ in at least one of these critical dimensions. In the absence of empirically matched biological or physicochemical data, inferring equivalent performance across analogs within a screening cascade or synthetic route introduces uncontrolled liability.

Head-to-Head Comparison Evidence for 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage for Aqueous Assay Compatibility

The target compound is supplied as the hydrochloride salt (C₁₂H₁₉ClN₂O₂), which enhances aqueous solubility relative to the free base form. The free base analog 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one (CAS 1706457-58-0) lacks the salt counterion and is typically offered at 95% purity . While direct comparative solubility measurements for this pair are not published, the general principle that hydrochloride salts of piperidine-containing heterocycles exhibit 10- to 100-fold higher aqueous solubility than their free-base counterparts is well established within the class [1].

Medicinal chemistry Compound management Aqueous solubility

Structural Differentiation: Combined 1,6-Dimethyl and 4-Piperidin-4-yloxy Substitution vs. Singly Modified Analogs

The compound uniquely combines three structural features on the pyridin-2(1H)-one scaffold: (i) methyl groups at N1 and C6, (ii) a 4-piperidin-4-yloxy ether linkage, and (iii) presentation as the hydrochloride salt. In contrast, 4-(piperidin-4-yloxy)pyridin-2(1H)-one (MW 194.23 g/mol, C₁₀H₁₄N₂O₂) lacks the N1/C6 methyl groups , while 1,6-dimethylpyridin-2(1H)-one (CAS 15031-43-3) lacks the 4-piperidinyloxy substituent entirely . The 1,6-dimethyl-4-(piperidin-4-yloxy)-1,2-dihydropyridin-2-one analog (CAS 1706457-58-0) contains a reduced dihydropyridinone ring, which differs in oxidation state and aromaticity from the target compound [1]. These structural distinctions are expected to impact hydrogen-bonding capacity, logP, and metabolic stability, though direct comparative data remain unpublished.

Structure-activity relationships Chemical biology Fragment-based drug discovery

Commercial Purity Specification: ≥98% vs. Typical 95% for Closest Analogs

The target compound is consistently offered at ≥98% purity by multiple suppliers (ChemScene, Leyan) . By comparison, 4-(piperidin-4-yloxy)pyridin-2(1H)-one is typically supplied at 95% purity , and the free-base dihydro analog (CAS 1706457-58-0) is also specified at 95% . This 3-percentage-point purity differential reduces the burden of unknown impurities in downstream reactions and biological assays.

Chemical procurement Analytical quality control Reproducibility

Procurement-Relevant Application Scenarios for 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one Hydrochloride


Medicinal Chemistry: Parallel Synthesis of 4-O-Substituted Pyridinone Libraries

The free piperidine NH in the 4-piperidin-4-yloxy side chain provides a reactive handle for N-alkylation, acylation, or sulfonylation, enabling rapid diversification of the pyridin-2(1H)-one scaffold. The 1,6-dimethyl substitution stabilizes the lactam ring toward oxidative metabolism compared to unsubstituted analogs. The hydrochloride salt ensures consistent solubility in polar aprotic solvents (DMSO, DMF) commonly used in parallel synthesis workflows, reducing well-to-well variability. This compound serves as a late-stage diversification intermediate where the combined methylation pattern and piperidine handle are both required—a combination not replicated by 4-(piperidin-4-yloxy)pyridin-2(1H)-one (lacking N1/C6 methyls) or 1,6-dimethylpyridin-2(1H)-one (lacking the 4-oxy-piperidine attachment point) .

Biochemical Screening: Fragment-Based or Affinity-Based Target Identification Campaigns

The compound's molecular weight (258.74 g/mol) and balanced structural features place it within acceptable fragment-like property space (MW < 300, ≤3 H-bond donors, ≤4 rotatable bonds). The ≥98% purity specification minimizes false positives in primary screens arising from impurities. The hydrochloride salt form supports direct dissolution into aqueous assay buffers at low-micromolar concentrations, a practical advantage over free-base analogs that may require DMSO carrier optimization. For chemoproteomics or thermal shift assay workflows, the compound can serve as a probe for targets recognizing the piperidin-4-yloxypyridinone pharmacophore.

Chemical Biology Tool Compound: Functionalization to Affinity Probes or PROTAC Precursors

The piperidine NH constitutes a solvent-exposed vector amenable to conjugation with biotin, fluorophores, or E3 ligase ligands without encroaching on the pyridinone core. The 1,6-dimethyl groups provide a defined hydrophobic footprint that can contribute to target binding. Procurement of the ≥98% purity hydrochloride salt ensures batch-to-batch consistency for quantitative chemical biology experiments where stoichiometric conjugation efficiency is critical.

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